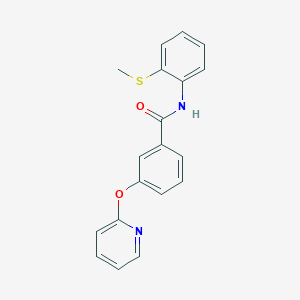![molecular formula C22H18N2O3S2 B2847674 2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 627833-47-0](/img/structure/B2847674.png)
2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole” is a complex organic compound that features a combination of isoquinoline, sulfonyl, thiophene, and oxazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors
Mode of Action
The sulfone group in the compound can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical processes, such as sulfide oxidation
Result of Action
Based on its structure, it might influence electron transfer processes, potentially affecting cellular energy production and other metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline” likely involves multi-step organic reactions. Typical steps might include:
Formation of the Isoquinoline Moiety: This could involve the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Formation of the Oxazole Ring: This might be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This could be done via sulfonylation reactions using sulfonyl chlorides.
Attachment of the Thiophene Ring: This might involve cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or isoquinoline moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential as a lead compound for drug development, particularly targeting neurological or inflammatory pathways.
Biochemistry: Studying interactions with biological macromolecules like proteins or nucleic acids.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Sulfonyl-Containing Compounds: Other compounds with sulfonyl groups.
Thiophene Derivatives: Compounds featuring thiophene rings.
Oxazole Derivatives: Similar oxazole-containing compounds.
Uniqueness
The unique combination of isoquinoline, sulfonyl, thiophene, and oxazole moieties in “2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline” might confer distinct biological activities or chemical properties not found in other compounds.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-29(26,18-9-2-1-3-10-18)21-22(27-20(23-21)19-11-6-14-28-19)24-13-12-16-7-4-5-8-17(16)15-24/h1-11,14H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKTSBWZHNYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
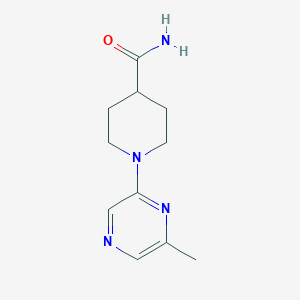
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)
![3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B2847596.png)
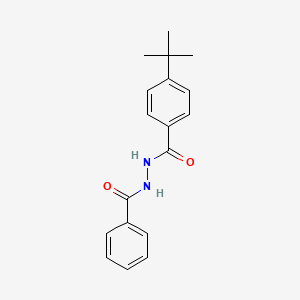
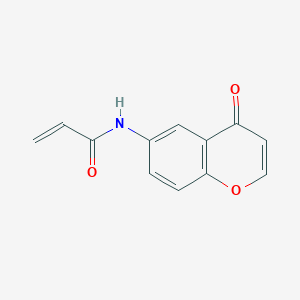
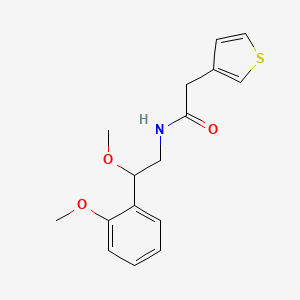

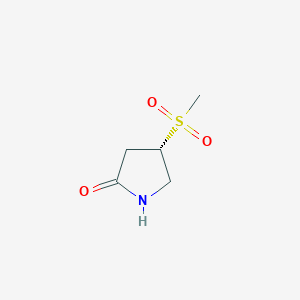
![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
![4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2847605.png)
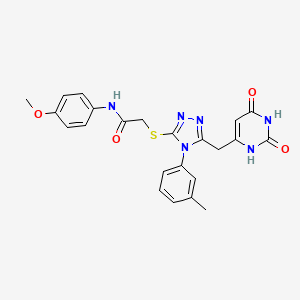
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
